2-Benzo[b]thiophen-7-yl-4-fluoro-phenol
Description
Properties
Molecular Formula |
C14H9FOS |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-(1-benzothiophen-7-yl)-4-fluorophenol |
InChI |
InChI=1S/C14H9FOS/c15-10-4-5-13(16)12(8-10)11-3-1-2-9-6-7-17-14(9)11/h1-8,16H |
InChI Key |
YATZVCSTXYPBDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=C(C=CC(=C3)F)O)SC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Limitations
- Biological Data Gap: While phencyclidine analogs with benzo[b]thiophene groups show discriminative stimulus properties in psychopharmacology , the specific activity of this compound remains uncharacterized.
- Synthetic Challenges : The regioselectivity of benzo[b]thiophene functionalization at the 7-position may limit scalable synthesis compared to 2-substituted derivatives .
Q & A
Q. What are the optimal synthetic routes for 2-Benzo[b]thiophen-7-yl-4-fluoro-phenol, and how can purity be maximized?
The synthesis of benzo[b]thiophene derivatives typically involves cyclization reactions or functionalization of preconstructed benzothiophene cores. For example, lithiation/cyclization strategies have been employed for sulfonamide-derived benzothiophenes, yielding high regioselectivity . To maximize purity, chromatographic purification (e.g., flash chromatography) and recrystallization in solvents like THF or ethyl acetate are recommended. Monitoring reaction progress via TLC or HPLC-MS ensures intermediate purity, while NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm final product integrity .
Q. Which spectroscopic and computational methods are most effective for characterizing this compound?
- Spectroscopy : IR spectroscopy identifies functional groups (e.g., phenolic -OH stretch at ~3200–3600 cm⁻¹, C-F stretch at ~1100–1250 cm⁻¹). NMR is critical for structural elucidation: ¹⁹F NMR confirms fluorine substitution patterns, while ¹H/¹³C NMR resolves aromatic proton environments .
- Computational Modeling : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts electronic properties, bond dissociation energies, and thermochemical parameters. The Colle-Salvetti correlation-energy formula, adapted for gradient-corrected functionals, can refine molecular orbital energies and electron density distributions .
Q. How can its solubility and stability be evaluated under experimental conditions?
Solubility is assessed in solvents like DMSO, methanol, or acetonitrile via UV-Vis spectroscopy or gravimetric analysis. Stability studies under varying pH, temperature, and light exposure use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks). HPLC tracks degradation products, while cyclic voltammetry evaluates redox stability .
Advanced Research Questions
Q. How can contradictory data from different synthetic methods be resolved?
Contradictions often arise from divergent reaction conditions (e.g., solvent polarity, catalyst loading). For example, competing pathways in cyclization reactions may yield regioisomers. To resolve this:
Q. What strategies address challenges in crystallographic refinement for this compound?
Single-crystal X-ray diffraction may face issues with weak diffraction or disorder in the fluorophenyl group. Solutions include:
- Data collection at low temperatures (e.g., 100 K) to reduce thermal motion.
- Using SHELXL for anisotropic refinement of heavy atoms (e.g., sulfur in benzothiophene) and constrained refinement for lighter atoms (e.g., fluorine).
- Twinning analysis (via PLATON) if unit cell metrics suggest pseudo-symmetry .
Q. How can computational models predict its potential as an endocrine disruptor?
- Molecular Docking : Simulate binding to nuclear receptors (e.g., estrogen receptor-α) using AutoDock Vina or Schrödinger Suite. Compare binding affinities to known disruptors like bisphenol A.
- QSAR Models : Train quantitative structure-activity relationship models using toxicity data from structurally related benzophenones (e.g., BP1, BP3) .
- Metabolite Screening : Use in vitro assays (e.g., hepatic microsomes) to identify bioactive metabolites, guided by DFT-predicted metabolic sites .
Q. What methodologies are recommended for analyzing its environmental persistence and bioaccumulation?
- Persistence : Conduct OECD 301/302 biodegradation tests in aqueous systems. Monitor half-life via LC-MS/MS.
- Bioaccumulation : Use logP (octanol-water partition coefficient) measurements or DFT-calculated partition coefficients. Correlate with bioaccumulation factors (BCFs) in model organisms (e.g., Daphnia magna) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
